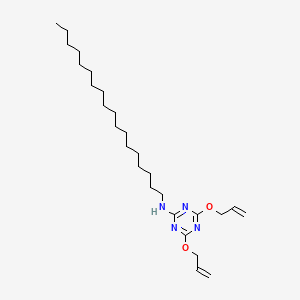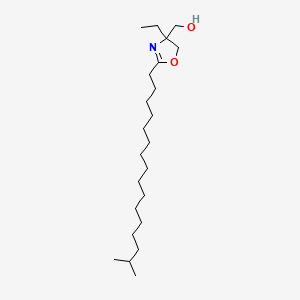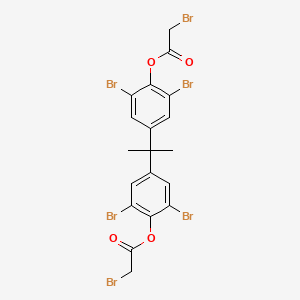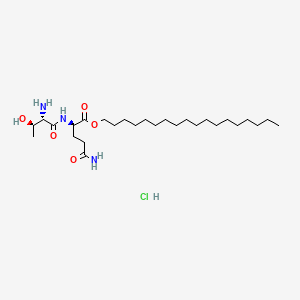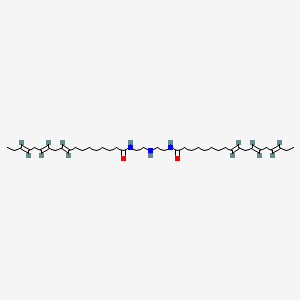
N,N'-(Iminodi-2,1-ethanediyl)bis(9,12,15-octadecatrienamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Iminodi-2,1-ethanediyl)bis(9,12,15-octadecatrienamide) is a complex organic compound with the molecular formula C42H73N3O4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Iminodi-2,1-ethanediyl)bis(9,12,15-octadecatrienamide) typically involves the reaction of 9,12,15-octadecatrienoic acid with ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bonds. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(Iminodi-2,1-ethanediyl)bis(9,12,15-octadecatrienamide) can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated amides.
Substitution: The amide groups can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in an aqueous or organic solvent at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used. These reactions are usually conducted under an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions often require the presence of a base or acid catalyst to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives, and other oxygenated compounds.
Reduction: Saturated amides with no double bonds.
Substitution: Amides with various functional groups replacing the hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
N,N’-(Iminodi-2,1-ethanediyl)bis(9,12,15-octadecatrienamide) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in cell signaling and membrane structure due to its amphiphilic nature.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of N,N’-(Iminodi-2,1-ethanediyl)bis(9,12,15-octadecatrienamide) involves its interaction with cellular membranes and proteins. The compound’s long fatty acid chains allow it to integrate into lipid bilayers, potentially altering membrane fluidity and function. Additionally, the amide groups can form hydrogen bonds with proteins, influencing their structure and activity. These interactions can modulate various cellular pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-(Iminodi-2,1-ethanediyl)bis(7-methyloctanamide)
- N,N’-(Iminodi-2,1-ethanediyl)bis(2,2,2-trifluoroacetamide)
Uniqueness
N,N’-(Iminodi-2,1-ethanediyl)bis(9,12,15-octadecatrienamide) is unique due to its long-chain polyunsaturated fatty acid structure, which imparts distinct chemical and biological properties. Unlike its shorter-chain counterparts, this compound can integrate more effectively into lipid bilayers and participate in a wider range of chemical reactions due to the presence of multiple double bonds.
Eigenschaften
CAS-Nummer |
93918-48-0 |
|---|---|
Molekularformel |
C40H69N3O2 |
Molekulargewicht |
624.0 g/mol |
IUPAC-Name |
(9E,12E,15E)-N-[2-[2-[[(9E,12E,15E)-octadeca-9,12,15-trienoyl]amino]ethylamino]ethyl]octadeca-9,12,15-trienamide |
InChI |
InChI=1S/C40H69N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)42-37-35-41-36-38-43-40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,41H,3-4,9-10,15-16,21-38H2,1-2H3,(H,42,44)(H,43,45)/b7-5+,8-6+,13-11+,14-12+,19-17+,20-18+ |
InChI-Schlüssel |
BJGRDZKUGUAHRH-NWUVBWGCSA-N |
Isomerische SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNC(=O)CCCCCCC/C=C/C/C=C/C/C=C/CC |
Kanonische SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)NCCNCCNC(=O)CCCCCCCC=CCC=CCC=CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




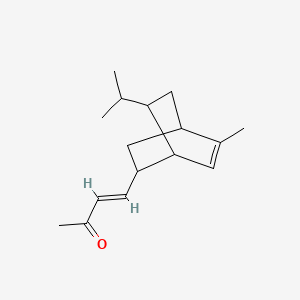
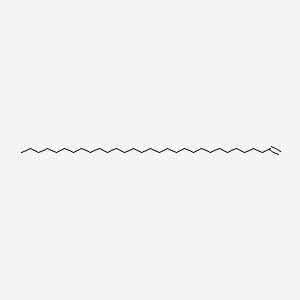
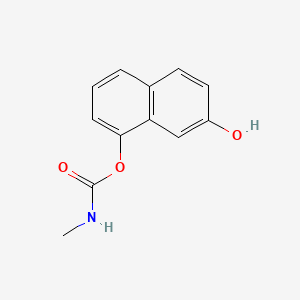
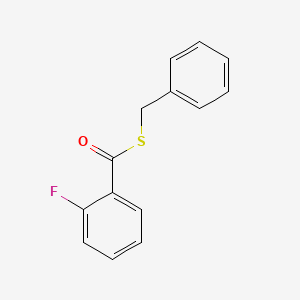

![1-[2-(Dimethylamino)ethyl]-1-phenylindan-7-OL](/img/structure/B12670685.png)
![4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate](/img/structure/B12670690.png)
